(Benzyloxy)(but-3-en-1-yl)amine
Overview
Description
(Benzyloxy)(but-3-en-1-yl)amine is an organic compound that features both a benzyl ether and an allyl amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzyloxy)(but-3-en-1-yl)amine can be achieved through several routes. One common method involves the reaction of benzyl alcohol with but-3-en-1-amine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(Benzyloxy)(but-3-en-1-yl)amine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl ether can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
(Benzyloxy)(but-3-en-1-yl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Benzyloxy)(but-3-en-1-yl)amine involves its interaction with specific molecular targets. The benzyl ether group can participate in hydrogen bonding and hydrophobic interactions, while the allyl amine group can form covalent bonds with electrophilic centers. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Benzyloxy)(prop-2-en-1-yl)amine
- (Benzyloxy)(but-2-en-1-yl)amine
- (Benzyloxy)(pent-3-en-1-yl)amine
Uniqueness
(Benzyloxy)(but-3-en-1-yl)amine is unique due to the specific positioning of the allyl group, which can influence its reactivity and interaction with biological targets. This compound’s combination of benzyl ether and allyl amine functionalities makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.
Properties
IUPAC Name |
N-phenylmethoxybut-3-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-3-9-12-13-10-11-7-5-4-6-8-11/h2,4-8,12H,1,3,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYRTBCIQGMSKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNOCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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